molecular formula C8H3ClN2S B1321974 7-Chlorothieno[3,2-B]pyridine-2-carbonitrile CAS No. 380235-83-6

7-Chlorothieno[3,2-B]pyridine-2-carbonitrile

カタログ番号 B1321974
CAS番号: 380235-83-6
分子量: 194.64 g/mol
InChIキー: VIFGWQPBWFCZSX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile is a derivative of thienopyridine, a class of compounds that has been extensively studied for its potential in medicinal chemistry, particularly as kinase inhibitors. The thienopyridine core structure is a fused ring system combining a thiophene ring with a pyridine ring, which can be further modified to enhance biological activity and specificity .

Synthesis Analysis

The synthesis of thienopyridine derivatives often involves the formation of the core thienopyridine ring followed by various substitution reactions to introduce different functional groups. For instance, the synthesis of 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carbonitriles from 2-aminothiophene-3-carboxylate esters has been reported, which involves a thermally promoted elimination/decarboxylation and nucleophilic cyclization . This method provides a scalable and efficient route to thienopyridine derivatives, which can be further transformed into key intermediates for the synthesis of kinase inhibitors.

Molecular Structure Analysis

The molecular structure of thienopyridine derivatives is characterized by the presence of a central pyridine ring substituted with various groups. For example, a study reported the synthesis and characterization of a compound with a thiophene ring, a methoxyphenyl ring, a carbonitrile group, and a methoxy group attached to the pyridine ring. The molecular structure was elucidated using spectroscopic methods and confirmed by X-ray single crystal analysis .

Chemical Reactions Analysis

Thienopyridine derivatives undergo a variety of chemical reactions, which are essential for the development of pharmacologically active compounds. For instance, thieno[2,3-b]pyridine derivatives have been reacted with halogen-containing reagents to afford new thienopyridine compounds, which can be further transformed into various heterocyclic compounds with potential biological activity . Additionally, the substitution reactions of thieno[3,2-b]pyridine N-oxide have been explored, leading to the formation of nitro, chloro, bromo, and amino derivatives, which serve as versatile intermediates for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyridine derivatives are influenced by the substituents attached to the core ring system. These properties are crucial for determining the compound's solubility, stability, and reactivity, which in turn affect its biological activity and pharmacokinetics. The characterization of these properties typically involves spectroscopic methods such as NMR, mass spectrometry, and IR spectroscopy, as well as crystallography to determine the solid-state structure .

科学的研究の応用

Src Kinase Inhibitory Activity

7-Chlorothieno[3,2-b]pyridine-2-carbonitrile and its derivatives have been identified as inhibitors of Src kinase activity. Studies have demonstrated that modifications of the substituents on the phenyl and phenylamino groups of these compounds can influence their Src inhibitory activity. For instance, compounds with a 2,4-dichloro-5-methoxyphenylamino group at C-7 showed superior inhibition of Src enzymatic activity (Boschelli et al., 2005). Analogues of this compound with variations in heteroaryl groups at C-2 have also been found effective in Src enzyme and cell assays (Boschelli et al., 2005).

Synthesis and Structural Analysis

Research has also focused on the synthesis and crystal structure analysis of thieno[3,2-b]pyridine derivatives. These compounds have been synthesized and characterized using various spectroscopic methods, and their crystal structures have been solved by x-ray diffraction. The study of drug-like properties and in silico toxicity prediction of these compounds has been performed, comparing them with standard drugs (Pedrosa et al., 2013). Additionally, various synthetic routes have been explored to produce derivatives of thieno[3,2-b]pyridine, including modifications and substitutions into its ring system (Klemm & Louris, 1984).

Anticancer Activity

Some novel fused pyridine ring systems derived from this compound have been synthesized and evaluated for their anticancer activity. These compounds have shown potent to moderate growth inhibitory activity against certain cancer cell lines, such as human breast adenocarcinoma MCF-7 and colon carcinoma cell line HCT 116. Specific compounds in this category demonstrated superior potency compared to the reference drug Doxorubicin (Elansary et al., 2012).

Optical and Junction Characteristics

Studies on pyridine derivatives, including those related to this compound, have also been conducted to analyze their optical and junction characteristics. This research includes the preparation, molecular structure confirmation, and exploration of thermal, structural, and optical properties of these compounds. The findings contribute to the understanding of their potential applications in fields like optoelectronics and photosensors (Zedan et al., 2020).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statements include H301, and the precautionary statements include P301 + P330 + P331 + P310 .

作用機序

Target of Action

7-Chlorothieno[3,2-B]pyridine-2-carbonitrile is a pyridine derivative and a pharmaceutical intermediate compound It’s often used in the synthesis of compounds with anticancer activity , suggesting potential targets could be proteins or enzymes involved in cell proliferation or apoptosis.

Biochemical Pathways

Given its use in the synthesis of compounds with anticancer activity , it may influence pathways related to cell cycle regulation, apoptosis, or DNA repair

Result of Action

Given its use in the synthesis of compounds with anticancer activity , it’s plausible that its action results in the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

特性

IUPAC Name

7-chlorothieno[3,2-b]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClN2S/c9-6-1-2-11-7-3-5(4-10)12-8(6)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFGWQPBWFCZSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(SC2=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of the oxime 125 (100 mg, 0.47 mmol) in acetic anhydride (2 ml) was set to reflux for 3 h and then at 90° C. for 48 h. The acetic anhydride was removed under reduced pressure and the residue was partitioned between a cold aqueous K2CO3 solution and EtOAc. The organic phase was dried over anhydrous sodium sulfate, concentrated to dryness and remained solid was purified by column chromatography, eluents 25% EtOAc/hexane (25:75), then 100% EtOAc, to afford the title compound 126 (65 mg, 71% yield). MS (m/z) 195.1/197.1 (M+H).
Name
oxime
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
71%

Synthesis routes and methods II

Procedure details

n-Butyllithium (2.2 mmol, 0.88 mL) was added dropwise to a solution of 7-chloro-thieno[3,2-b]pyridine (0.250 g, 1.48 mmol) in THF (10 mL) at −78° C. while the internal temperature was kept below −70° C. After 1 h TsCN (0.804 mg, 4.44 mmol) was added. After 3 h the reaction was quenched with distilled water (10 mL), warmed to rt, and the layers were separated. The aqueous layer was further extracted with ethyl acetate (3×10 mL). The combined organic extracts were dried (Na2SO4), then concentrated under reduced pressure. Purification by flash chromatography using a Biotage 40 S column eluting with hexane/ethyl acetate (7/3) afforded the title compound as a white solid (92 mg, 32%). MS: 195/197 (MH+); HPLC Rf: 4.89 min; HPLC purity: 85%.
Quantity
0.88 mL
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.804 mg
Type
reactant
Reaction Step Two
Yield
32%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。